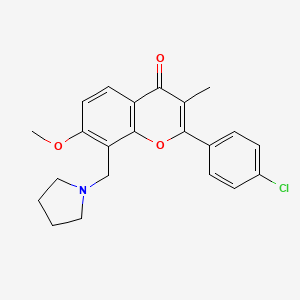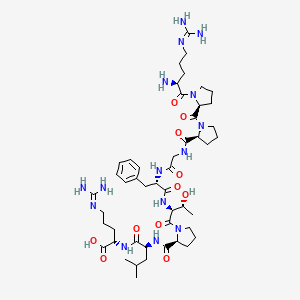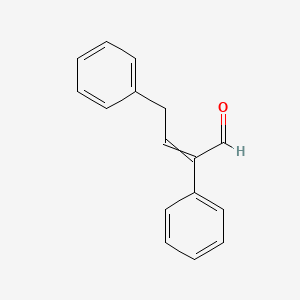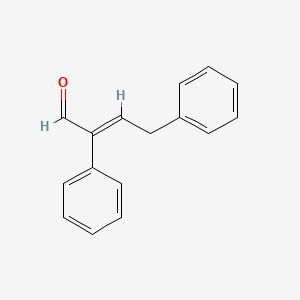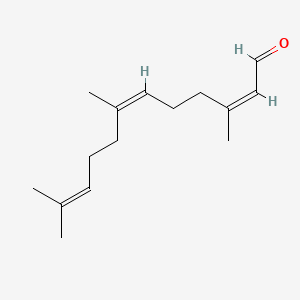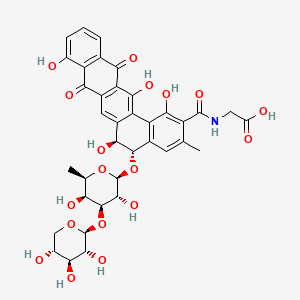
N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, a phenylthio group, and a propylamine chain, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromothiophenol with N-methyl-2-phenylpropan-1-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) to introduce different functional groups.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride or sodium methoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenylthio derivatives, which can be further utilized in various chemical syntheses and applications.
科学研究应用
N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate can be compared with other similar compounds, such as:
N-Methyl-2-phenylpropan-1-amine: This compound has a similar structure but lacks the phenylthio group, making it less versatile in certain chemical reactions.
2-Phenylpropan-1-amine: This compound also lacks the methyl and phenylthio groups, resulting in different chemical and biological properties.
N-Methyl-1-phenyl-2-propanamine hydrochloride: This compound has a similar structure but is used primarily in different applications, such as in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
127876-84-0 |
|---|---|
分子式 |
C18H21NO4S |
分子量 |
347.4 g/mol |
IUPAC 名称 |
N-methyl-1-(2-phenylsulfanylphenyl)propan-2-amine;oxalic acid |
InChI |
InChI=1S/C16H19NS.C2H2O4/c1-13(17-2)12-14-8-6-7-11-16(14)18-15-9-4-3-5-10-15;3-1(4)2(5)6/h3-11,13,17H,12H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
OKLWJTWDYATDTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2)NC.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


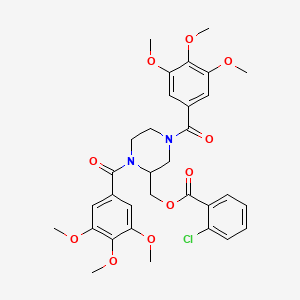





![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
